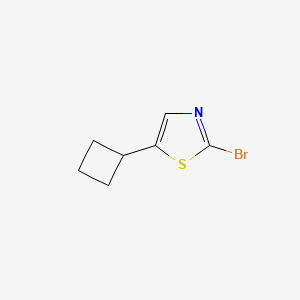

2-Bromo-5-cyclobutylthiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-cyclobutyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNS/c8-7-9-4-6(10-7)5-2-1-3-5/h4-5H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDFGAENRMWIZNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=CN=C(S2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501308610 | |

| Record name | 2-Bromo-5-cyclobutylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501308610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159814-12-6 | |

| Record name | 2-Bromo-5-cyclobutylthiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159814-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-cyclobutylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501308610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 2 Bromo 5 Cyclobutylthiazole

Electrophilic and Nucleophilic Substitution Reactions on the Thiazole (B1198619) Ring

The inherent electronic properties of the thiazole ring, characterized by the electron-withdrawing nature of the nitrogen atom and the electron-donating capability of the sulfur atom, create a nuanced reactivity profile. numberanalytics.com This profile is further refined by the electronic and steric influences of its substituents.

The reactivity of the 2-Bromo-5-cyclobutylthiazole molecule is dictated by the interplay of the effects of its three key components: the thiazole ring, the C2-bromo substituent, and the C5-cyclobutyl substituent.

Thiazole Ring: The thiazole ring is aromatic, with the nitrogen atom exerting an inductive electron-withdrawing effect, which generally deactivates the ring towards electrophilic attack compared to benzene (B151609). numberanalytics.comias.ac.in Conversely, this electronic characteristic makes the ring more susceptible to nucleophilic attack. The C2 proton of an unsubstituted thiazole is the most acidic, making this position prone to deprotonation by strong bases. wikipedia.org

Bromine Substituent (C2): The bromine atom at the C2 position is a highly electronegative, electron-withdrawing group. This has two major consequences. Firstly, it further deactivates the thiazole ring towards electrophilic substitution. Secondly, it makes the C2 carbon an electrophilic center, susceptible to nucleophilic aromatic substitution where bromide acts as a leaving group. ossila.com The C2-Br bond is also the primary site for oxidative addition in transition metal-catalyzed reactions. d-nb.info

Cyclobutyl Substituent (C5): The cyclobutyl group at the C5 position is an electron-donating alkyl group. It increases the electron density of the thiazole ring through an inductive effect, which can slightly increase the ring's basicity and nucleophilicity. analis.com.my However, its primary influence is often steric. The bulk of the cyclobutyl group can hinder the approach of reagents to the adjacent C4 and C5 positions, thereby influencing the site selectivity of reactions.

Site selectivity in the functionalization of substituted thiazoles is a critical consideration in synthetic strategy. For this compound, the existing substituents direct subsequent reactions to specific positions.

Reactivity at C2: The C2 position is the most common site for functionalization in many thiazole reactions. d-nb.info In this molecule, the C2 position is occupied by a bromine atom, which serves as a versatile handle for a variety of transformations. It is an excellent leaving group in nucleophilic substitution reactions and is the preferred site for metal-halogen exchange or oxidative addition in cross-coupling reactions. ossila.comnih.gov

Reactivity at C5: While the C5 position is occupied by the cyclobutyl group, understanding its influence is key. In unsubstituted thiazoles, functionalization can be directed to the C5 position under specific conditions, often requiring the C2 position to be blocked. researchgate.netmdpi.com In the case of this compound, the presence of the bulky alkyl group makes direct substitution at C5 or the adjacent C4 highly unlikely due to steric hindrance.

Reactivity at C4: The C4 position is the remaining unsubstituted carbon on the ring. While less reactive than C2, it is a potential site for electrophilic attack, should conditions be harsh enough to overcome the deactivating effect of the C2-bromo group. However, models based on NMR chemical shifts and computational studies often predict the C2 site of thiazoles to be the most reactive. nih.gov Given that C2 is substituted, any forced electrophilic substitution would most likely target C4, assuming steric hindrance from the C5-cyclobutyl group is not prohibitive.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. eie.grchemie-brunschwig.chnih.govmdpi.com For this compound, the C2-Br bond provides an ideal electrophilic site for such transformations.

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is a widely used and versatile palladium-catalyzed reaction. organic-chemistry.orgmdpi.com It is particularly effective for creating biaryl and hetero-biaryl structures under relatively mild conditions. chemie-brunschwig.ch The reaction of this compound with a boronic acid partner would proceed via the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. mdpi.com

Optimizing reaction conditions is crucial for achieving high yields and purity in Suzuki-Miyaura couplings. While specific optimization data for this compound is not extensively published, general conditions for the coupling of bromo-heterocycles with boronic acids provide a well-established starting point. chemistryviews.orgikm.org.my Key parameters include the choice of palladium source, ligand, base, and solvent system.

A typical optimization process involves screening these components, as illustrated in the table below, which is based on general findings for similar substrates. nih.govresearchgate.netnih.govacademie-sciences.fr

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles

| Parameter | Variation | Rationale / Common Outcome |

|---|---|---|

| Palladium Source | Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃ | Pd(OAc)₂ is a common and effective precursor. Pd(PPh₃)₄ can be used directly but may be less active for challenging substrates. researchgate.net |

| Ligand | PPh₃, XPhos, RuPhos, PCy₃ | Bulky, electron-rich phosphine (B1218219) ligands like XPhos and RuPhos are often superior for coupling challenging heteroaryl chlorides and bromides, promoting efficient oxidative addition and reductive elimination. nih.govnih.gov |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH | The base activates the boronic acid to form a more nucleophilic boronate species. organic-chemistry.org K₃PO₄ and Cs₂CO₃ are often effective for difficult couplings. nih.gov |

| Solvent | Dioxane/H₂O, Toluene/H₂O, THF, DMF | A mixture of an organic solvent and water is common, as it helps to dissolve both the organic halide and the inorganic base/boronic acid. Dioxane is a frequent choice. researchgate.netacademie-sciences.fr |

| Temperature | Room Temp to 140 °C | Higher temperatures (60-120 °C) are often required to drive the reaction to completion, especially with less reactive substrates. ikm.org.mynih.gov |

The versatility of the Suzuki-Miyaura reaction allows for the coupling of this compound with a wide array of boronic acid partners. The scope generally includes aryl, heteroaryl, and in some cases, alkenyl and alkyl boronic acids. organic-chemistry.org The electronic and steric properties of the boronic acid can impact reaction efficiency.

The table below outlines the scope of boronic acids successfully coupled with various bromo-heterocycles, which serves as a guide for reactions with this compound. nih.govnih.govresearchgate.net

Table 2: Scope of Boronic Acid Partners in Suzuki-Miyaura Coupling with Bromo-Heterocycles

| Boronic Acid Partner | Type | Comments / Expected Outcome |

|---|---|---|

| Phenylboronic acid | Aryl (unsubstituted) | Generally serves as a benchmark substrate, often providing high yields. ikm.org.my |

| 4-Methoxyphenylboronic acid | Aryl (electron-rich) | Electron-donating groups typically react well. |

| 4-Cyanophenylboronic acid | Aryl (electron-poor) | Electron-withdrawing groups are well-tolerated and often lead to high yields. |

| 2-Tolylboronic acid | Aryl (sterically hindered) | Steric hindrance on the boronic acid can sometimes lower yields or require more forcing conditions. |

| Furan-2-boronic acid | Heteroaryl | Can be challenging due to instability and potential for protodeboronation, but successful couplings are reported with optimized conditions. nih.gov |

| Pyridine-3-boronic acid | Heteroaryl | Generally effective coupling partners, expanding access to complex hetero-biaryl systems. nih.gov |

| Indole-5-boronic acid | Heteroaryl | Coupling with indole (B1671886) derivatives is well-established, often proceeding in excellent yields. nih.gov |

It is important to note that very unstable boronic acids can undergo protodeboronation, especially at higher temperatures, which leads to the formation of byproducts and lower yields of the desired coupled product. nih.gov

Negishi Cross-Coupling Reactions

The Negishi coupling is a powerful and versatile method for forming carbon-carbon bonds by reacting an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.org This reaction is particularly noted for its high functional group tolerance and its ability to couple sp², sp³, and sp hybridized carbon atoms. wikipedia.org

While specific examples of Negishi cross-coupling on the this compound substrate are not extensively documented in dedicated studies, its reactivity can be reliably inferred from studies on analogous 2-bromothiazoles and other heteroaryl bromides. Thiazoles have been shown to be viable, albeit sometimes challenging, substrates in Negishi couplings. nih.gov For instance, the coupling of 2-bromothiazole (B21250) derivatives with organozinc reagents, such as ethyl (bromozinc)acetate, proceeds to furnish the desired α-heteroarylacetate products. nih.gov These reactions typically employ a palladium catalyst, like Pd(OAc)₂, in combination with a suitable phosphine ligand, such as SPhos or RuPhos. nih.gov

The reaction of 2-bromothiazole with 2-methyl-4-pyridylzinc bromide is another example illustrating the feasibility of coupling thiazole units with other heterocyclic fragments. orgsyn.org The general utility of this reaction allows for the formation of C(sp²)-C(sp³) bonds, which is crucial for introducing alkyl or substituted alkyl chains onto the thiazole core. wikipedia.org Given these precedents, this compound is expected to readily couple with a variety of alkyl- and arylzinc reagents under standard Negishi conditions to yield 2-substituted-5-cyclobutylthiazoles.

Below is a representative table of Negishi cross-coupling reactions performed on related bromo-heterocyclic substrates, illustrating the typical conditions and outcomes.

Table 1: Examples of Negishi Cross-Coupling with Heteroaryl Bromides

Heteroaryl Bromide Coupling Partner (Organozinc) Catalyst/Ligand Solvent Temp (°C) Yield (%) Reference 2-Bromothiazole Ethyl (bromozinc)acetate Pd(OAc)₂ / SPhos THF 25 ~44 nih.gov 2-Bromo-5-chlorothiazole Ethyl (bromozinc)acetate Pd(OAc)₂ / SPhos THF 25 21 nih.gov 5-Bromoindole (N-Boc) Iodoalanine derivative (as zincate) Pd(amphos)₂Cl₂ DMF RT >99 (conversion) numberanalytics.com 2-Bromopyridine o-Tolylzinc chloride Pd(PPh₃)₄ THF RT High organic-chemistry.org 4-Bromotoluene Isopropylzinc bromide Pd(OAc)₂ / CPhos THF/Toluene RT 90 orgsyn.org

The reactivity of this compound in Negishi coupling is influenced by both steric and electronic factors.

Electronic Effects: The thiazole ring is inherently electron-deficient due to the electronegativity of the nitrogen and sulfur atoms. This electronic property facilitates the oxidative addition of the C-Br bond to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle. nih.gov Substituents on the organozinc reagent can also play a role; electron-rich aryl zinc reagents may react more readily than electron-poor ones in some systems.

Steric Effects: The cyclobutyl group at the C5-position introduces moderate steric bulk in the vicinity of the reacting C2-position. While the bond angles in five-membered rings make them less sterically constrained than six-membered rings, bulky substituents can still influence the rate of reaction. nih.gov For ortho-substituted aryl bromides, steric hindrance is known to decrease reaction efficiency in Negishi couplings. rsc.org In the case of this compound, the cyclobutyl group is not directly adjacent to the bromine atom, but its size could influence the approach of the bulky palladium-ligand complex and the subsequent transmetalation step. Studies on substituted thiazoles and other heterocycles show that steric congestion near the reaction site can lower yields. nih.govnih.gov For instance, the coupling of 2-chloropyridine (B119429) with aryl bromides bearing bulky ortho-substituents can be less efficient. nih.gov

Stille Cross-Coupling Reactions

The Stille reaction, which couples an organotin compound with an organic halide or triflate, is a cornerstone of C-C bond formation. numberanalytics.com It is renowned for its tolerance of a wide array of functional groups and the stability of the organostannane reagents. orgsyn.orglibretexts.org

Stille coupling is exceptionally useful for the synthesis of conjugated polymers and polyheteroaryl systems, which are important in materials science. mdpi.com The reaction allows for the iterative coupling of heterocyclic units. For this compound, a Stille reaction with a stannylated thiazole, such as 2-(tributylstannyl)thiazole, would yield a bithiazole derivative. This product could then be further functionalized and coupled to build up larger, well-defined heteroaromatic oligomers and polymers.

The synthesis of polyheteroaryl systems bearing a 1,2,4-triazole (B32235) unit has been successfully achieved using microwave-assisted Stille coupling reactions, demonstrating the power of this method for linking different heterocyclic cores. mdpi.com While a reported attempt to synthesize a terthiazole via Stille coupling of 2,5-dibromothiazole (B130459) with 2-tributylstannylthiazole was unsuccessful, numerous other examples showcase its successful application. psu.edu For example, Stille couplings have been used as a key step in the synthesis of complex natural products containing multiple aromatic and heteroaromatic rings. orgsyn.orglibretexts.org

The table below provides examples of Stille coupling reactions used to link aryl and heteroaryl units.

Table 2: Examples of Stille Cross-Coupling for Biaryl and Heteroaryl Synthesis

Aryl/Heteroaryl Halide Organostannane Catalyst Solvent Temp (°C) Yield (%) Reference 3-Iodo-8-oxabicyclo[3.2.1]oct-2-ene derivative 2-(Tributylstannyl)thiazole Pd(PPh₃)₄ Dioxane Reflux 82 psu.edu 4-Chlorophenyl triflate (Phenyl)tributyltin Pd₂(dba)₃ / P(t-Bu)₃ Dioxane RT 94 nih.gov Aryl Bromide Vinylstannane Pd(PPh₃)₄ DMF 80 84 nih.gov 2-Bromothiazole derivative Aryl stannane PdCl₂(PPh₃)₂ / LiCl Toluene Reflux Modest-Good Current time information in Bangalore, IN. Aryl Chloride Aryl stannane Ni(cod)₂ / Imidazole ligand Toluene 120 95 dicp.ac.cn

Other Relevant Cross-Coupling Methodologies (e.g., Sonogashira, Heck)

Beyond Negishi and Stille reactions, other palladium-catalyzed methodologies are highly relevant for the functionalization of this compound.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. numberanalytics.comorganic-chemistry.org It is the premier method for synthesizing arylalkynes. This compound would be an excellent substrate for Sonogashira coupling with various terminal alkynes, catalyzed by a palladium complex, a copper(I) co-catalyst, and an amine base. numberanalytics.com This reaction would produce 5-cyclobutyl-2-alkynylthiazoles, which are versatile intermediates for further synthesis. scispace.com Studies on other bromo-heterocycles, like 2-aminothiazoles and bromopyridines, have shown high yields in Sonogashira couplings, indicating that the 2-bromothiazole core is generally reactive under these conditions. nih.govias.ac.innih.gov

Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene to create a new, substituted alkene. organic-chemistry.orgmasterorganicchemistry.com this compound could react with alkenes like acrylates, styrenes, or other vinyl compounds in the presence of a palladium catalyst and a base to yield 5-cyclobutyl-2-vinylthiazole derivatives. numberanalytics.comorganic-chemistry.org The reaction typically exhibits high trans selectivity. organic-chemistry.org Intramolecular versions of the Heck reaction are powerful tools for constructing cyclic and heterocyclic systems. chim.it

Table 3: Examples of Sonogashira and Heck Reactions with Aryl/Heteroaryl Bromides

Reaction Type Aryl/Heteroaryl Bromide Coupling Partner Catalyst/Additive Solvent/Base Yield (%) Reference Sonogashira 2-Amino-5-bromothiazole Iodoarene Pd(PPh₃)₄ / CuI Et₃N <30 nih.gov Sonogashira 3-Bromopyridine Phenylacetylene Pd-PEPPSI / CuI Water / Et₃N 97 numberanalytics.com Sonogashira 4-Bromo-1H-indole 3-Ethynylpyridine [DTBNpP]Pd(crotyl)Cl DMSO / TMP 87 nih.gov Heck Ethyl 2-bromothiazole-4-carboxylate Alkene Pd(OAc)₂ - 59 ias.ac.in Heck Aryl Bromide n-Butyl acrylate Pd/Phosphine-Imidazolium Salt - High chim.it

Other Key Organic Transformations

The chemistry of this compound is not limited to cross-coupling reactions. The bromine atom and the thiazole ring itself can participate in other important transformations.

Halogen-Metal Exchange: A fundamental transformation for 2-bromothiazoles is the halogen-metal exchange reaction. organic-chemistry.org Treatment with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium (B1211817), at low temperatures readily converts the C-Br bond into a C-Li bond. wikipedia.orgcdnsciencepub.com This generates a 5-cyclobutyl-2-lithiothiazole intermediate, a powerful nucleophile that can react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂, silyl (B83357) chlorides) to install various functional groups at the 2-position. cdnsciencepub.comchim.it This method is often more convenient than preparing Grignard reagents from the corresponding bromide. chim.it

Directed Lithiation: The thiazole ring can also undergo direct deprotonation (lithiation) at specific positions. While the C2 proton is the most acidic in unsubstituted thiazole, the presence of the bromine at C2 directs lithiation to the C5 position. mdpi.comCurrent time information in Bangalore, IN. Using a base like lithium diisopropylamide (LDA), it is possible to deprotonate the C5 position of a 2-bromothiazole derivative, leaving the C-Br bond intact. mdpi.comCurrent time information in Bangalore, IN. This allows for selective functionalization at C5. Interestingly, using a stronger base like t-BuLi can lead to simultaneous halogen-metal exchange at C2 and lithiation at C5, creating a dilithiated species for further reactions. mdpi.com

Nucleophilic Aromatic Substitution (SNAr): While less common than on rings highly activated by strong electron-withdrawing groups like nitro groups, SNAr can occur on heteroaromatic halides. dicp.ac.cnnumberanalytics.com The electron-deficient nature of the thiazole ring makes it more susceptible to nucleophilic attack than a simple benzene ring. Strong nucleophiles, such as amines or alkoxides, could potentially displace the bromide at the 2-position, particularly under forcing conditions or with appropriate palladium catalysis (Buchwald-Hartwig amination). nih.govnih.gov

Reactions Involving the Cyclobutyl Moiety

The cyclobutyl group attached to the thiazole ring is generally considered a stable saturated hydrocarbon moiety. Under many conditions, particularly those designed for functionalizing the C-Br bond, the cyclobutyl ring remains intact. researchgate.net The chemistry of small ring compounds like cyclobutane (B1203170) derivatives shows they can undergo interconversion reactions, but these often require specific reagents or conditions not typically employed in cross-coupling or substitution reactions on the thiazole ring. acs.org The primary focus of reactivity studies on molecules like this compound is almost exclusively on the transformations of the more reactive bromo-substituted aromatic core. ossila.com While extreme conditions such as high-energy radiation or potent catalysts could potentially induce ring-opening or rearrangement of the cyclobutyl group, such reactivity is not a common or synthetically useful feature for this class of compounds.

Functional Group Interconversions of the Bromine Atom

The bromine atom at the 2-position of the thiazole ring is an excellent handle for a wide array of functional group interconversions, primarily through metal-catalyzed cross-coupling reactions and metal-halogen exchange. ub.edusolubilityofthings.comvanderbilt.edu These transformations are pivotal for elaborating the thiazole core into more complex structures.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the 2-bromothiazole derivative with an organoboron compound, such as a boronic acid or its ester. libretexts.orgharvard.edu The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgmdpi.com For this compound, a typical reaction would involve coupling with an arylboronic acid to form a 2-aryl-5-cyclobutylthiazole derivative, a structure commonly found in pharmaceuticals. harvard.eduresearchgate.net

Stille Coupling: The Stille reaction couples the bromothiazole with an organotin reagent (organostannane) in the presence of a palladium catalyst. thieme-connect.dewikipedia.org This method is highly versatile and tolerant of many functional groups. For instance, reacting this compound with a vinylstannane would yield 2-vinyl-5-cyclobutylthiazole. The mechanism is similar to the Suzuki coupling, proceeding through oxidative addition, transmetalation, and reductive elimination steps. wikipedia.orgharvard.edu

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming carbon-nitrogen bonds. wikipedia.org It allows for the coupling of this compound with a wide variety of primary or secondary amines. libretexts.orgacs.org The reaction, which requires a palladium precursor, a suitable phosphine ligand, and a base, is a significant improvement over harsher classical methods for synthesizing aryl amines. wikipedia.orgrsc.org The catalytic cycle involves oxidative addition of palladium to the C-Br bond, formation of a palladium-amido complex, and subsequent reductive elimination to give the 2-amino-5-cyclobutylthiazole product. libretexts.org

Metal-Halogen Exchange:

Lithiation: Treatment of this compound with a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), at low temperatures leads to a rapid bromine-lithium exchange. researchgate.netgrowingscience.com This process forms a highly reactive 2-lithio-5-cyclobutylthiazole intermediate. thieme-connect.deinfsci.com This nucleophilic organolithium species can then be trapped with various electrophiles. For example, reaction with carbon dioxide (CO2) followed by an acidic workup would produce 5-cyclobutylthiazole-2-carboxylic acid. Quenching with an aldehyde or ketone would yield the corresponding secondary or tertiary alcohol, respectively. This two-step sequence provides a powerful route to a diverse range of 2-substituted thiazoles. researchgate.netbris.ac.uk

Table 1: Representative Functional Group Interconversions of this compound This table presents hypothetical, yet mechanistically sound, examples based on established reactivity patterns for 2-bromothiazoles.

| Reaction Type | Reagent(s) | Product Class |

|---|---|---|

| Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd Catalyst, Base | 2-Aryl-5-cyclobutylthiazole |

| Stille Coupling | R-Sn(Bu)₃, Pd Catalyst | 2-Substituted-5-cyclobutylthiazole |

| Buchwald-Hartwig Amination | R¹R²NH, Pd Catalyst, Ligand, Base | 2-(R¹R²-Amino)-5-cyclobutylthiazole |

| Lithiation-Electrophilic Quench | 1. n-BuLi 2. Electrophile (e.g., CO₂, RCHO) | 2-Substituted-5-cyclobutylthiazole (e.g., Carboxylic Acid, Alcohol) |

Dissociative Electron Attachment Studies on Related Thiazole Derivatives

While no specific studies on dissociative electron attachment (DEA) to this compound are documented, extensive research on related halogenated heterocyclic and aromatic compounds provides a clear framework for predicting its behavior. researchgate.netacs.org DEA is a process where a molecule captures a free, low-energy electron (typically < 15 eV) to form a transient negative ion (TNI). nih.govchemrxiv.org This TNI is unstable and can rapidly dissociate into a stable anion and one or more neutral radical fragments.

For halogenated compounds, the most prominent DEA channel is the cleavage of the carbon-halogen bond. acs.orgacs.org In the case of this compound, the process would be initiated by electron capture into a molecular orbital, likely a π* orbital of the thiazole ring or a σ* orbital associated with the C-Br bond. This forms the TNI [this compound]⁻˙.

This TNI is expected to dissociate primarily via the following pathway:

[C₄H₄N(C₄H₇)S-Br]⁻˙ → C₄H₄N(C₄H₇)S˙ + Br⁻

This reaction, leading to the formation of a stable bromide anion (Br⁻) and a 5-cyclobutylthiazol-2-yl radical, is typically highly efficient and occurs at very low electron energies, often near 0 eV. researchgate.netnih.gov Studies on other brominated molecules like 5-bromouracil (B15302) and hexabromotriphenylene confirm that C-Br bond scission is the dominant fragmentation pathway upon low-energy electron attachment. researchgate.netnih.govacs.org Computational studies on halouracils show that electron attachment leads to the population of a dissociative σ* state, facilitating the cleavage of the carbon-halogen bond. acs.org A similar mechanism is anticipated for this compound. While other fragmentation pathways involving the thiazole or cyclobutyl rings are possible, they would likely occur at higher electron energies and with significantly lower probability.

Applications of 2 Bromo 5 Cyclobutylthiazole in Advanced Synthetic Chemistry

2-Bromo-5-cyclobutylthiazole as a Versatile Synthetic Building Block

This compound's utility as a synthetic intermediate stems from the reactivity of the C-Br bond, which readily participates in various cross-coupling reactions. This allows for the introduction of diverse substituents at the 2-position of the thiazole (B1198619) ring, paving the way for the synthesis of a vast array of derivatives.

Synthesis of Complex Thiazole-Containing Architectures

The thiazole framework is a crucial pharmacophore found in numerous biologically active compounds. researchgate.net Synthetic protocols that enable the construction and functionalization of this core are essential for generating diverse thiazole-containing architectures. researchgate.net this compound serves as a key starting material in the multi-step synthesis of complex molecules. For instance, it has been utilized in the preparation of inhibitors of cyclin-dependent protein kinase enzymes (cdk5 and cdk2) and glycogen (B147801) synthase kinase-3 (GSK-3), which are implicated in neurodegenerative disorders and abnormal cell growth. google.com

The synthesis often involves the initial coupling of 2-amino-5-cyclobutylthiazole with other reagents, which can be prepared from precursors like this compound. google.com The ability to perform subsequent reactions, such as N-alkylation or acylation, further expands the molecular diversity that can be achieved.

Construction of Fused and Bridged Thiazole Systems

The construction of fused and bridged bicyclic systems represents a significant area of synthetic chemistry, leading to molecules with unique three-dimensional structures and properties. masterorganicchemistry.com While specific examples detailing the direct use of this compound in the construction of fused and bridged systems are not prevalent in the provided search results, the principles of thiazole synthesis and functionalization can be extrapolated. The reactive bromine atom allows for intramolecular cyclization reactions, which could be designed to form fused rings. For example, by introducing a suitable functional group on a substituent attached to the 2-position, a subsequent ring-closing reaction could lead to a fused thiazole system.

The general strategies for creating fused heterocyclic systems often involve the reaction of a bifunctional precursor. In this context, derivatives of this compound could be envisioned as key intermediates in the synthesis of more complex fused and bridged thiazole-containing scaffolds.

Role in the Synthesis of Biaryl and Bisthiazole Derivatives

Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and they play a central role in the synthesis of biaryl and bisthiazole derivatives. researchgate.net this compound is an ideal substrate for such reactions, particularly the Suzuki-Miyaura cross-coupling reaction. researchgate.netnih.gov

Generation of 2,5-Bisarylthiophenes via Cross-Coupling

While the provided information does not directly describe the synthesis of 2,5-bisarylthiophenes starting from this compound, it does highlight the use of similar bromo-heterocycles in Suzuki cross-coupling reactions to generate biaryl systems. d-nb.info For example, 2-bromo-5-(bromomethyl)thiophene (B1590285) has been used to synthesize 2-(bromomethyl)-5-aryl-thiophenes. d-nb.info This suggests that this compound could similarly be coupled with an arylboronic acid to yield a 2-aryl-5-cyclobutylthiazole. A subsequent functionalization of the cyclobutyl group or another position on the thiazole ring could potentially lead to the formation of a second aryl group, resulting in a bisaryl-like structure.

The general utility of Suzuki cross-coupling reactions in creating C-C bonds between aromatic rings is well-established, making this a feasible, though not directly documented, application for this compound. researchgate.net

Synthesis of Thiazolyl-Thiazoles and Thiazolyl-Linker-Thiazoles

The synthesis of bisthiazole derivatives is of significant interest due to their potential applications in medicinal chemistry. researchgate.net The Hantzsch reaction is a classical method for synthesizing thiazoles and has been employed to prepare 5,2- and 4,2-bisthiazole derivatives from thiazolyl-carbothioamides and α-halo-ketones. researchgate.net

Microwave-assisted Suzuki cross-coupling reactions have also been effectively used for the synthesis of complex heterocyclic structures, including those containing multiple thiazole rings. mdpi.com For instance, a one-pot, three-component reaction has been developed for the synthesis of 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivatives. nih.gov This highlights the potential for using this compound in similar coupling strategies. It could be coupled with another thiazole-containing boronic acid or a bifunctional linker to generate thiazolyl-thiazoles or thiazolyl-linker-thiazoles.

Table 1: Examples of Coupling Reactions for Biaryl and Bisthiazole Synthesis

| Reactant 1 | Reactant 2 | Coupling Method | Product Type |

| 2-Bromo-5-(bromomethyl)thiophene | Arylboronic acid | Suzuki Cross-Coupling | 2-(Bromomethyl)-5-aryl-thiophene d-nb.info |

| Thiazolyl-carbothioamide | α-Halo-ketone | Hantzsch Reaction | Bisthiazole researchgate.net |

| 5-Bromo-4,6-di(thiophen-2-yl)pyrimidine | Carbazole derivative | Microwave-assisted Suzuki Cross-Coupling | Tri(het)-arylpyrimidine mdpi.com |

Precursor for Advanced Materials

The unique electronic and optical properties of thiazole-containing compounds make them attractive for applications in materials science. solubilityofthings.com Derivatives of 2-Bromo-5-nitrothiazole (B146120), a related compound, have been noted for their chromophoric properties, suggesting their utility in fluorescence studies and as biosensors. solubilityofthings.com

While direct evidence for the use of this compound as a precursor for advanced materials is not explicitly detailed in the search results, its role as a versatile synthetic building block implies its potential in this area. The ability to introduce various functional groups through cross-coupling reactions allows for the fine-tuning of the electronic and photophysical properties of the resulting molecules. This makes it a promising candidate for the development of novel organic semiconductors, dyes, and other functional materials. For example, alkylated thiophene (B33073) building blocks are used to enhance the solubility and thermal stability of molecules used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). ossila.com

Based on a comprehensive review of available scientific literature, there is currently no specific information regarding the application of This compound in the fields of advanced synthetic chemistry, specifically concerning semiconducting molecules, polymers, Organic Field-Effect Transistors (OFETs), or Organic Photovoltaics (OPVs).

Therefore, it is not possible to generate the requested article with a focus solely on the specified chemical compound and outline. Scientific research appears to have not yet explored or reported on the applications of this compound in the development of semiconducting materials and devices.

Computational and Theoretical Studies on 2 Bromo 5 Cyclobutylthiazole and Analogues

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic level. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model the geometric and electronic properties of 2-Bromo-5-cyclobutylthiazole and its analogues.

Density Functional Theory (DFT) has become a primary method for studying the molecular structure and energetics of organic molecules due to its balance of accuracy and computational cost. uni-bonn.de For thiazole (B1198619) derivatives, DFT methods, particularly using the B3LYP functional with basis sets like 6-311G(d,p), are commonly used to optimize the molecular geometry. mdpi.comajol.inforesearchgate.net These calculations yield key information on bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule. mdpi.comresearchgate.net

The optimized geometry confirms the stability of the molecular structure. Energetic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also determined. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. jocpr.commdpi.com A smaller energy gap generally implies higher reactivity. mdpi.com For instance, studies on similar substituted bromobutanoate derivatives have shown HOMO-LUMO gaps ranging from 4.27 eV to 5.19 eV, indicating varying levels of reactivity based on substitution. mdpi.com

Table 1: Predicted Geometric Parameters for a Thiazole Derivative using DFT (B3LYP/6-311G(d,p)) Note: This table is representative and based on data for analogous benzothiazole (B30560) structures. researchgate.net

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C2-N3 | 1.295 | N3-C2-S1 | 115.0 |

| N3-C4 | 1.379 | C2-N3-C4 | 110.0 |

| C4-C5 | 1.387 | N3-C4-C5 | 115.5 |

| C5-S1 | 1.792 | C4-C5-S1 | 111.0 |

Molecular Electrostatic Potential (MEP) analysis is another valuable output from DFT calculations. The MEP map illustrates the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which is crucial for predicting intermolecular interactions. mdpi.comajol.info

Ab initio methods, such as Hartree-Fock (HF), are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. cecam.org These methods are often used alongside DFT to provide a comparative analysis of the electronic structure of molecules like this compound. researchgate.netnih.gov

The presence of a flexible substituent like a cyclobutyl ring necessitates a conformational analysis to identify the most stable spatial arrangements (conformers) of the molecule. Theoretical methods are employed to calculate the potential energy surface of the molecule as a function of the ring's puckering and its orientation relative to the thiazole core.

For thiazole derivatives with flexible side chains, computational studies can determine the relative energies of different conformers. mdpi.comresearchgate.net For example, in a study of 2-bromo-5-fluorobenzaldehyde, calculations identified two stable conformers (O-trans and O-cis) with a small energy difference between them, indicating the possibility of their co-existence at room temperature. nih.gov A similar approach for this compound would involve rotating the cyclobutyl group and analyzing the puckering of the four-membered ring to locate the global energy minimum. This analysis is vital as the biological activity and physical properties of a molecule can be highly dependent on its preferred conformation.

Spectroscopic Characterization through Theoretical Modeling

Theoretical modeling is an indispensable tool for interpreting and predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and vibrational (Infrared and Raman) spectra.

Computational methods, especially DFT, can accurately predict the NMR chemical shifts (¹H and ¹³C) and vibrational frequencies of organic molecules. uni-bonn.ded-nb.info The prediction of NMR spectra has become a reliable method for structural elucidation, with calculated chemical shifts often showing excellent agreement with experimental values, sometimes with a mean absolute error of less than 0.2 ppm for ¹H and 2 ppm for ¹³C. d-nb.info For thiazole derivatives, specific signals, such as the proton at the C5 position of the thiazole ring, are characteristic and can be accurately predicted. nih.gov

Vibrational frequency calculations are used to predict the Infrared (IR) and Raman spectra. nih.govnih.gov The calculated frequencies correspond to specific vibrational modes of the molecule, such as stretching, bending, and torsional motions. jocpr.com These predictions are crucial for assigning the bands observed in experimental spectra. For instance, calculations on 2-bromo-3-hydroxy-6-methyl pyridine (B92270) identified C-H stretching vibrations in the 2923-3578 cm⁻¹ region and various ring deformation and twisting modes at lower frequencies. jocpr.com

Table 2: Representative Predicted Vibrational Frequencies for a Substituted Thiazole Analogue Note: This table is illustrative, based on data for similar aromatic compounds, to show the type of data generated. jocpr.comnih.gov

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| C-H Stretch (Aromatic) | 3080 |

| C-H Stretch (Cyclobutyl) | 2950 |

| C=N Stretch (Thiazole) | 1630 |

| C-C Stretch (Ring) | 1550 |

A key aspect of computational spectroscopy is the validation of theoretical models by comparing predicted data with experimental results. mdpi.com For many thiazole derivatives, simulated IR, Raman, and NMR spectra based on DFT calculations have shown excellent agreement with the experimentally measured spectra. researchgate.netnih.govbohrium.com This strong correlation confirms that the optimized geometry and the chosen computational method accurately represent the real molecule.

For example, in studies of triazine-based hydrazone derivatives and 2-bromo-5-fluorobenzaldehyde, the calculated vibrational spectra showed a nice correlation with the experimental IR spectra. mdpi.comnih.gov Similarly, theoretical NMR chemical shift predictions for various nerve agents and organic molecules have been successfully used to build spectral databases for identification purposes. d-nb.info Such validated computational models for this compound would provide a high degree of confidence in the predicted structural and electronic properties.

Reactivity and Reaction Pathway Modeling

Theoretical and computational chemistry offers profound insights into the reactivity and potential transformation pathways of molecules like this compound. By modeling molecular behavior at the quantum level, it is possible to predict how the compound will interact with other chemical entities and the energetic feasibility of various reactions.

The reactivity of this compound is significantly influenced by the presence of the bromine atom on the thiazole ring. The carbon-bromine (C-Br) bond is a primary site for potential dissociation. Theoretical models can explore the energetics of this bond cleavage through homolytic or heterolytic pathways. Homolytic cleavage would result in a thiazolyl radical and a bromine radical, while heterolytic cleavage would produce a thiazolyl cation and a bromide anion, or a thiazolyl anion and a bromonium cation, with the former being more likely due to the electronegativity of bromine.

The chemical reactivity of a molecule is fundamentally governed by its electronic structure. mdpi.com Frontier Molecular Orbital (FMO) theory is a powerful tool used in computational studies to analyze and predict this reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. researchgate.net

The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy corresponds to its ability to accept electrons (electrophilicity). mdpi.com For thiazole derivatives, the distribution of these frontier orbitals indicates the most probable sites for electrophilic and nucleophilic attacks. researchgate.netresearchgate.net In a molecule like this compound, the HOMO is expected to have significant contributions from the electron-rich sulfur and nitrogen atoms of the thiazole ring, while the LUMO may be distributed over the C-Br bond, indicating its susceptibility to nucleophilic attack. researchgate.net The electron-donating nature of the cyclobutyl group at the C-5 position can increase the nucleophilicity of the thiazole ring. analis.com.my

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical descriptor of molecular stability. mdpi.com A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap suggests higher reactivity. Computational studies on analogous compounds like 2-bromo-5-nitrothiazole (B146120) have calculated this energy gap to provide insights into chemical stability and potential charge transfer within the molecule. researchgate.net

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution and are used to identify reactive sites. researchgate.net In an MEP map, red-colored regions indicate high electron density and are susceptible to electrophilic attack, while blue-colored regions denote electron deficiency and are prone to nucleophilic attack. researchgate.net For a substituted thiazole, the nitrogen atom is often a site of negative potential, making it a likely center for electrophilic interaction. researchgate.netresearchgate.net

| Parameter | Description | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating ability (nucleophilicity). |

| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting ability (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO. | Relates to chemical reactivity and kinetic stability. mdpi.com |

Intermolecular Interaction Analysis

The way molecules pack together in a solid state determines the crystal structure and influences macroscopic properties. Understanding these non-covalent interactions is crucial.

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgresearchgate.net The analysis maps various properties onto a surface defined by the region where the electron density of a molecule contributes more than any other molecule in the crystal.

For thiazole derivatives, particularly those containing bulky groups like cyclobutyl or phenylcyclobutyl, Hirshfeld analysis reveals the nature and relative importance of different non-covalent contacts that stabilize the crystal packing. nih.goviucr.org These interactions are visualized using a normalized contact distance (dnorm), where red spots on the surface indicate contacts shorter than the van der Waals radii sum, highlighting significant interactions like hydrogen bonds. researchgate.netnih.gov

In crystals of analogous cyclobutyl-thiazole compounds, the most significant contributions to the crystal packing typically come from H···H (hydrogen-hydrogen) contacts, reflecting the importance of van der Waals forces. nih.goviucr.org Other important interactions include C···H, O···H, N···H, and S···H contacts. nih.goviucr.orgkayseri.edu.tr For instance, in (Z)-4-{[4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl]amino}-4-oxobut-2-enoic acid, H···H interactions account for 43% of the Hirshfeld surface, with C···H (18%), O···H (17%), and N···H (6%) also making substantial contributions. nih.goviucr.org These interactions often form complex three-dimensional networks, such as supramolecular ribbons, that define the crystal architecture. nih.goviucr.org

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···H | 43.0 |

| C···H | 18.0 |

| O···H | 17.0 |

| N···H | 6.0 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.